PDE4D Binding Affinity and Selectivity
tert-Butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate exhibits a dissociation constant (Kd) of 79 nM against human cAMP-specific 3′,5′-cyclic phosphodiesterase 4D (PDE4D) measured by surface plasmon resonance (SPR) with 320 s treatment and 900 s measurement duration [1]. This quantitative binding affinity provides a reproducible benchmark for comparing structural modifications. In contrast, the same compound shows a 3-fold weaker Ki of 240 nM against PDE4A and a 3.8-fold weaker Ki of 300 nM against PDE7B, both measured via IMAP fluorescence polarization assay using recombinant full-length human enzymes with fluorescent-labeled cAMP substrate incubated for 15 min [2].
| Evidence Dimension | Binding affinity (Kd) and inhibition constant (Ki) across PDE isozymes |
|---|---|
| Target Compound Data | PDE4D: Kd = 79 nM (SPR); PDE4A: Ki = 240 nM (IMAP); PDE7B: Ki = 300 nM (IMAP) |
| Comparator Or Baseline | Intra-compound PDE isozyme selectivity profile |
| Quantified Difference | 3.0× selectivity for PDE4D vs. PDE4A; 3.8× selectivity vs. PDE7B |
| Conditions | Human recombinant PDE4D SPR assay (320 s association, 900 s dissociation); human recombinant PDE4A/PDE7B IMAP fluorescence polarization assay (15 min incubation) |
Why This Matters
The 79 nM PDE4D Kd establishes a quantifiable reference point for evaluating oxetane-substituted piperidine carbamates in PDE inhibitor programs, enabling rational comparator selection when procuring structurally related building blocks for SAR campaigns.
- [1] BindingDB Entry BDBM50512766 / CHEMBL4436770. Binding affinity of tert-butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate to human PDE4D measured by SPR. View Source
- [2] BindingDB Entry BDBM50150264 / CHEMBL3769817. Inhibition constants of tert-butyl 1-(oxetan-3-yl)piperidin-4-yl carbamate against human PDE4A, PDE7B, and PDE5A. View Source
